molecular formula C12H13NO6S2 B1600690 2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate CAS No. 62158-71-8

2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate

Cat. No.: B1600690
CAS No.: 62158-71-8
M. Wt: 331.4 g/mol
InChI Key: BNYUZNPPOBEWGT-UHFFFAOYSA-N
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Description

2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is a chemical compound with the molecular formula C12H13NO6S2 and a molecular weight of 331.36 g/mol . This compound is known for its unique structure, which includes an ethanol group attached to a naphthalene ring with an amino group and a sulfonyl hydrogen sulfate group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate typically involves the reaction of 6-amino-2-naphthalenesulfonic acid with ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonyl hydrogen sulfate group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(6-aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6S2/c13-11-3-1-10-8-12(4-2-9(10)7-11)20(14,15)6-5-19-21(16,17)18/h1-4,7-8H,5-6,13H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYUZNPPOBEWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477225
Record name Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-71-8
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62158-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, 1-(hydrogen sulfate)
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